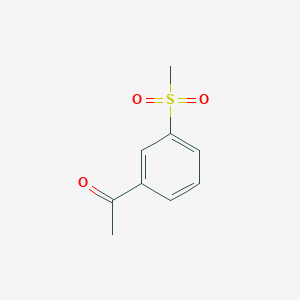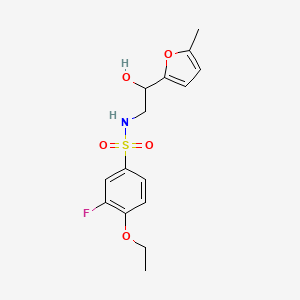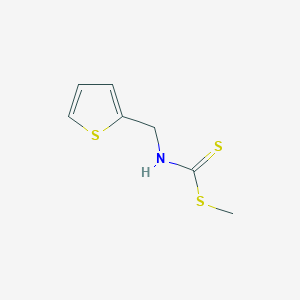
methyl N-(2-thienylmethyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-thienylmethyl)carbamodithioate is a chemical compound with the molecular formula C7H9NS3 . It is listed in various chemical databases, indicating its relevance in the field of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .Aplicaciones Científicas De Investigación
Polymer Solar Cells
One notable application is in the field of materials science, where similar thiophene-based compounds are used in the development of polymer solar cells. For instance, thiophene derivatives are incorporated into ternary blend polymer solar cells to serve as electron-cascade acceptors. This strategy enhances the power conversion efficiency of the cells by providing a bridging role between other materials, thus facilitating efficient charge transfer and improving overall device performance (Cheng, Li, & Zhan, 2014).
Antimalarial Agents
In medicinal chemistry, thiophene-based compounds have been explored for their potential antimalarial properties. Specific derivatives have shown activity against Plasmodium berghei infected mice, highlighting the potential of thiophene-containing compounds in the development of new antimalarial agents. However, the enhancement in activity is accompanied by increased toxicity, indicating a critical area for further optimization (Klayman, Scovill, Bartosevich, & Bruce, 1983).
Antitumor Activity
Research into thiophene-carbonyl compounds has also identified potential antitumor agents. Studies on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate, for example, have shown activity against various types of leukemia and carcinoma, underscoring the versatility of thiophene derivatives in oncological research. The observed effectiveness, coupled with low toxicity, suggests these compounds as promising candidates for clinical applications (Atassi & Tagnon, 1975).
Metal Organic Frameworks (MOFs)
Additionally, thiophene-based compounds have been utilized in the synthesis of metal-organic frameworks (MOFs) acting as heterogeneous catalysts. These catalysts have shown efficacy in the selective N-methylation of aromatic primary amines, demonstrating the utility of thiophene derivatives in facilitating environmentally friendly and efficient chemical reactions (Dhakshinamoorthy, Álvaro, & García, 2010).
Electrochromic Polymers
The synthesis and study of thiophene-based electrochromic polymers reveal their potential for applications in smart materials. These polymers exhibit multicolor electrochromic behavior, which could be utilized in the development of advanced display technologies and smart windows, demonstrating the broad applicability of thiophene derivatives in materials science (Reddinger, Sotzing, & Reynolds, 1996).
Propiedades
IUPAC Name |
methyl N-(thiophen-2-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRLICNBQOAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)
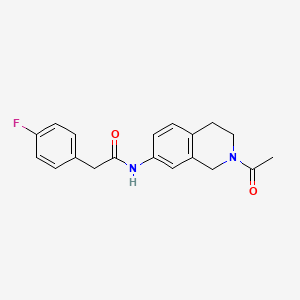
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
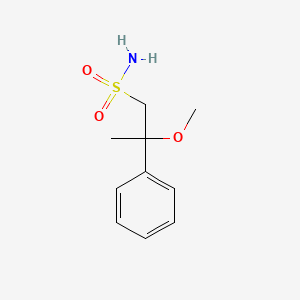
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
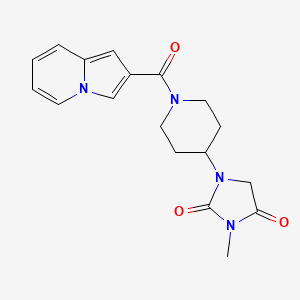
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
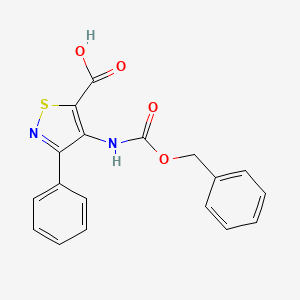
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
